molecular formula C7H10N2S B12888575 (S)-2-(Pyrrolidin-2-yl)thiazole

(S)-2-(Pyrrolidin-2-yl)thiazole

Cat. No.: B12888575
M. Wt: 154.24 g/mol
InChI Key: OHXHYELTRYIFII-LURJTMIESA-N
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Description

(S)-2-(Pyrrolidin-2-yl)thiazole is a chiral organic compound that features a thiazole ring linked to a pyrrolidine ring, serving as a versatile and privileged scaffold in medicinal chemistry and drug discovery. The distinct presence of both nitrogen and sulfur atoms within its structure makes it a valuable synthon for developing novel bioactive molecules . This compound is part of a significant class of 2-(pyrrolidin-1-yl)thiazole frameworks that have been synthesized and investigated for their interesting biological activities, including antibacterial and antimycobacterial effects against strains like Mycobacterium tuberculosis H37Rv . The pyrrolidine and thiazole ring systems are foundational skeletons found in numerous alkaloids, natural products, and pharmaceuticals, underlining their broad importance . The chiral (S)-configuration is particularly valuable for constructing enantiomerically enriched compounds, providing researchers with a critical building block for probing specific biological pathways and developing targeted therapies. The thiazole moiety is a common feature in many FDA-approved drugs and is known for its diverse pharmacological properties, which include acting as an inhibitor for various enzymes and receptors . As such, (S)-2-(Pyrrolidin-2-yl)thiazole represents a high-value chemical intermediate for researchers working in anticancer, antibiotic, and neurological drug development. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet (SDS) before use.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

InChI

InChI=1S/C7H10N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2/t6-/m0/s1

InChI Key

OHXHYELTRYIFII-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC=CS2

Canonical SMILES

C1CC(NC1)C2=NC=CS2

Origin of Product

United States

Synthetic Methodologies and Enantioselective Access to S 2 Pyrrolidin 2 Yl Thiazole

Strategic Approaches for Chiral Pyrrolidine (B122466) Ring Construction

The enantioselective synthesis of the pyrrolidine core is a critical aspect of obtaining (S)-2-(Pyrrolidin-2-yl)thiazole. Various methods have been developed to achieve this, primarily categorized into chiral pool derivatization, asymmetric organocatalysis, and stereoselective reductions and cyclizations.

Chiral Pool Derivatization for Pyrrolidine Unit

A common and efficient strategy for synthesizing chiral pyrrolidine derivatives involves utilizing readily available and enantiomerically pure starting materials from the chiral pool. Natural amino acids, such as L-proline, serve as excellent precursors due to their inherent chirality. For instance, L-proline can be transformed into the desired pyrrolidine scaffold through a series of well-established chemical modifications. scispace.com This approach often involves the protection of the carboxylic acid and amine functionalities, followed by selective transformations to introduce the necessary substituents for subsequent thiazole (B1198619) ring formation.

Another example involves starting from D- or L-methionine, which can be converted to enantiomerically pure iminoribitol derivatives. mdpi.com These intermediates can then be further elaborated to construct the desired pyrrolidine ring with the correct stereochemistry. mdpi.com The key advantage of this approach lies in the direct transfer of chirality from the starting material to the final product, often with high enantiomeric purity.

Asymmetric Organocatalytic Strategies for Pyrrolidine Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of chiral pyrrolidines. researchgate.net This approach utilizes small organic molecules as catalysts to promote stereoselective reactions, offering a metal-free and often more environmentally benign alternative to traditional methods. researchgate.net

One-step and sequential approaches are the two main strategies within organocatalysis for building the pyrrolidine scaffold. researchgate.net The one-step approach often involves [3+2] cycloaddition reactions, where azomethine ylides react with alkenes to form the pyrrolidine ring with the simultaneous creation of multiple stereocenters. acs.org The stereochemical outcome of these reactions can be controlled by using chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers or spiro-pyrrolidine-based catalysts. acs.orgnih.govmdpi.com

Sequential approaches, on the other hand, involve the initial construction of a chiral linear precursor followed by a cyclization step. researchgate.net For example, the organocatalytic Michael addition of a nucleophile to an α,β-unsaturated aldehyde can generate a chiral intermediate that subsequently undergoes intramolecular cyclization to form the pyrrolidine ring. nih.gov This method allows for a high degree of control over the stereochemistry of the final product.

Stereoselective Reductions and Cyclizations

Stereoselective reduction of substituted pyrroles is another effective method for obtaining functionalized pyrrolidines with high diastereoselectivity. nih.gov Heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can lead to the formation of pyrrolidines with up to four new stereocenters. nih.gov The stereochemical outcome is often directed by a pre-existing stereocenter on the pyrrole ring or its substituent. nih.gov

Intramolecular cyclization of acyclic precursors is also a widely used strategy. nih.gov For instance, an appropriately substituted amino alcohol can undergo intramolecular cyclization to yield a Boc-protected pyrrolidine derivative. nih.gov This method's success hinges on the stereoselective synthesis of the acyclic precursor.

Thiazole Ring Formation Methodologies Applied to the Scaffold

Once the chiral pyrrolidine core is established, the next crucial step is the construction of the 2-substituted thiazole ring. The Hantzsch thiazole synthesis and its variations are among the most common methods employed for this transformation.

Hantzsch Thiazole Synthesis and its Advanced Modifications

The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide. scispace.commdpi.com In the context of synthesizing (S)-2-(Pyrrolidin-2-yl)thiazole, a thioamide derivative of the chiral pyrrolidine would be reacted with an appropriate α-haloketone. The reaction conditions can be modified to influence the regioselectivity and yield of the product. rsc.org For instance, carrying out the reaction under acidic conditions can alter the ratio of isomeric products. rsc.org

Modern modifications of the Hantzsch synthesis aim to improve efficiency and environmental friendliness. These include one-pot, multi-component reactions where the α-haloketone, thioamide, and another component react together to form the substituted thiazole in a single step. scispace.comasianpubs.org The use of reusable catalysts, such as silica-supported tungstosilisic acid, and solvent-free conditions or ultrasonic irradiation can also enhance the green credentials of this method. scispace.commdpi.com

Alternative Cyclization and Coupling Protocols for 2-Substituted Thiazoles

Besides the Hantzsch synthesis, other cyclization and coupling methods can be employed to form the 2-substituted thiazole ring. An I2/TBHP-mediated tandem cyclization and oxidation reaction of cysteine esters with aldehydes provides a transition-metal-free route to 2-substituted thiazoles. rsc.org This method involves a one-pot sequence of cyclization and oxidation. rsc.org

Another approach involves the intramolecular cyclization of phenylthioureas or the coupling of isothiocyanates with amines under mild conditions using N-bromosuccinimide/tetrabutylammonium bromide. mdpi.com These methods avoid harsh reaction conditions and toxic metal catalysts. mdpi.com Furthermore, the synthesis of 2,5-disubstituted thiazoles can be achieved through the iodocyclization of a 2-aza-1,3-butadiene derivative. journals.co.za

A versatile two-step process has also been reported where enantiomerically enriched pyrrolidines react with benzoylisothiocyanate, followed by a sequential reaction with an α-bromo ketone to yield highly functionalized 2-(pyrrolidin-1-yl)thiazoles. mersin.edu.tr

Convergent and Divergent Synthesis Strategies for the Hybrid (S)-2-(Pyrrolidin-2-yl)thiazole Scaffold

Conversely, a divergent synthesis strategy is often employed following the initial construction of the core scaffold. rsc.org This approach starts from a common intermediate, such as a protected (S)-2-(pyrrolidin-2-yl)thiazole ester, which is then elaborated through various reactions to produce a diverse range of derivatives. mdpi.com This is particularly useful for medicinal chemistry applications, where generating a library of related compounds is essential for optimizing biological activity. The reaction can provide divergent access to different derivatives from an identical precursor. rsc.org

The crucial step in forming the hybrid scaffold is the enantioselective integration of the (S)-pyrrolidine ring with the thiazole heterocycle. The most common and reliable methods start from the chiral pool, specifically using derivatives of the amino acid (S)-proline to ensure the correct stereochemistry at the C2 position of the pyrrolidine ring.

A prevalent method for constructing the thiazole ring is a variation of the Hantzsch thiazole synthesis. youtube.com In this convergent approach, an N-protected (S)-proline derivative is first converted into the corresponding thioamide. nih.gov This thioamide intermediate is a key building block for the subsequent cyclization. The conversion of the amide to a thioamide can be effectively achieved using reagents such as Lawesson's reagent. nih.gov

The thioamide is then reacted with an α-halocarbonyl compound, such as ethyl bromopyruvate, in a condensation-cyclization reaction. This step constructs the thiazole ring directly onto the pyrrolidine fragment. The use of a mild base like calcium carbonate can be employed to neutralize the hydrobromic acid generated in situ during the reaction. nih.gov This process yields a bis-protected (S)-2-(pyrrolidin-2-yl)thiazole derivative, for instance, Ethyl-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate, when starting with Fmoc-protected proline thioamide. nih.gov

An alternative convergent route involves the condensation of a proline-derived nitrile with L-cysteine ethyl ester, followed by an oxidation step, often with agents like bromotrichloromethane (B165885) in the presence of a base such as DBU, to form the thiazole ring. csic.es

Table 1: Convergent Synthetic Approaches to the (S)-2-(Pyrrolidin-2-yl)thiazole Scaffold

Starting Material (Proline Derivative) Key Reagents Intermediate Cyclization Partner Product Reference(s)
N-Fmoc-(S)-proline amide Lawesson's Reagent N-Fmoc-(S)-proline thioamide Ethyl bromopyruvate Ethyl 2-((S)-1-Fmoc-pyrrolidin-2-yl)thiazole-4-carboxylate nih.gov
N-Boc-(S)-proline Not specified N-Boc-(S)-proline thioamide α-haloketone 2-((S)-1-Boc-pyrrolidin-2-yl)thiazole derivative researchgate.net
N-protected (S)-proline nitrile L-cysteine ethyl ester, DBU, BrCCl₃ Thiazoline intermediate (Internal oxidation) 2-((S)-1-protected-pyrrolidin-2-yl)thiazole-4-carboxylate csic.es

Following the successful integration of the two heterocyclic rings, a divergent approach is typically used to generate a library of analogues from a common, versatile intermediate. A key intermediate, such as ethyl 2-((S)-1-Fmoc-pyrrolidin-2-yl)thiazole-4-carboxylate, allows for selective modification at three key positions: the pyrrolidine nitrogen, the C4-position of the thiazole ring, and the C2-position of the thiazole. nih.gov

Functionalization of the Pyrrolidine Nitrogen: The protecting group on the pyrrolidine nitrogen can be selectively removed. For instance, an Fmoc group is readily cleaved using a mild base like 5% piperidine (B6355638) in DMF, while a Boc group is removed under acidic conditions with TFA. nih.gov The newly freed secondary amine can then be acylated or alkylated. A common modification is the introduction of various benzoyl groups, such as 3,4,5-trimethoxybenzoyl chloride, to explore electronic and steric effects on biological activity. nih.gov

Functionalization at the Thiazole C4-Position: The ester group at the C4-position of the thiazole ring, typically an ethyl ester, can be hydrolyzed to the corresponding carboxylic acid under basic conditions. nih.gov This carboxylic acid serves as a handle for further modifications, most commonly through amide bond formation. Using standard peptide coupling reagents like HCTU, HOBt, and DIEA, a wide array of amines can be coupled to introduce diverse substituents. nih.gov

These post-cyclization modifications are crucial for fine-tuning the pharmacological properties of the scaffold.

Table 2: Examples of Post-Cyclization Derivatization Reactions

Starting Intermediate Reaction Type Reagents Functionalized Position Resulting Moiety Reference(s)
Ethyl 2-((S)-1-Fmoc-pyrrolidin-2-yl)thiazole-4-carboxylate N-Deprotection 5% Piperidine in DMF Pyrrolidine Nitrogen Free secondary amine nih.gov
Ethyl 2-((S)-pyrrolidin-2-yl)thiazole-4-carboxylate N-Acylation 3,4,5-Trimethoxybenzoyl chloride Pyrrolidine Nitrogen N-(3,4,5-trimethoxybenzoyl) amide nih.gov
Ethyl 2-((S)-1-acyl-pyrrolidin-2-yl)thiazole-4-carboxylate Ester Hydrolysis LiOH or NaOH Thiazole C4-Position Carboxylic acid nih.gov
2-((S)-1-acyl-pyrrolidin-2-yl)thiazole-4-carboxylic acid Amide Coupling Various amines, HCTU, HOBt, DIEA Thiazole C4-Position Carboxamide nih.gov

Sustainable and Green Chemistry Principles in Scaffold Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and the incorporation of green chemistry principles. The synthesis of the (S)-2-(pyrrolidin-2-yl)thiazole scaffold can be improved by adopting more environmentally benign methodologies.

One key area for improvement is the synthesis of the pyrrolidine precursor itself. Instead of relying solely on the chiral pool, novel methods such as the photo-promoted ring contraction of abundant and inexpensive pyridines can provide access to functionalized pyrrolidine derivatives. nih.govosaka-u.ac.jp This strategy represents a significant skeletal editing approach that can reduce reliance on traditional starting materials. nih.govosaka-u.ac.jp

For the thiazole formation step, green alternatives to conventional methods are being explored. This includes the use of multi-component, one-pot reactions that increase atom economy and reduce waste by minimizing intermediate purification steps. fabad.org.tr Furthermore, the use of eco-friendly catalysts, such as recyclable biopolymers like chitosan (B1678972) hydrogels, combined with energy-efficient reaction conditions like ultrasonic irradiation, can significantly reduce the environmental impact of the synthesis. mdpi.com

The use of continuous-flow reactors for hazardous or lengthy reactions, such as hydrogenolysis for deprotection, can also enhance safety and efficiency. For related pyrrolidine structures, flow chemistry has been shown to dramatically reduce reaction times from days to hours, offering a safer and more scalable process. researchgate.net

Table 3: Green Chemistry Approaches in Scaffold Synthesis

Green Chemistry Principle Application in Synthesis Benefit(s) Reference(s)
Use of Abundant Feedstocks Photo-promoted ring contraction of pyridines to form pyrrolidine ring Reduces reliance on chiral pool, utilizes inexpensive starting materials. nih.gov, osaka-u.ac.jp
Catalysis Use of biopolymeric catalysts (e.g., chitosan hydrogel) for thiazole synthesis. Recyclable, biodegradable catalyst, milder reaction conditions. mdpi.com
Energy Efficiency Ultrasonic irradiation for promoting cyclization reactions. Reduced reaction times and energy consumption compared to conventional heating. mdpi.com
Process Intensification One-pot/multi-component reactions for thiazole formation. Increased atom economy, reduced solvent waste and purification steps. fabad.org.tr
Safer Chemistry Continuous-flow hydrogenation for deprotection steps. Controlled handling of hydrogen gas, reduced reaction times, improved safety and scalability. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research of S 2 Pyrrolidin 2 Yl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of (S)-2-(Pyrrolidin-2-yl)thiazole, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.

One- and Two-Dimensional NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of the hydrogen and carbon atoms, respectively. In a typical ¹H NMR spectrum of a related pyrrolidine (B122466) derivative, the protons of the pyrrolidine ring exhibit characteristic signals. For instance, the methylene (B1212753) protons often appear as multiplets in the upfield region, while the methine proton adjacent to the nitrogen atom is typically observed further downfield. researchgate.netacgpubs.org The protons on the thiazole (B1198619) ring resonate in the aromatic region of the spectrum. nih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all non-equivalent carbon atoms. The carbon atoms of the pyrrolidine ring generally resonate at higher field compared to the carbons of the aromatic thiazole ring. nih.gov The carbonyl carbon of a potential substituent would appear at a significantly lower field. researchgate.net

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between atoms.

COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the pyrrolidine and thiazole rings.

HSQC experiments correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connection between the pyrrolidinyl and thiazole moieties.

Table 1: Representative ¹H and ¹³C NMR Data for a (S)-2-(Pyrrolidin-2-yl)thiazole Analog

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrrolidine CHMultiplet~60-70
Pyrrolidine CH₂Multiplets~25-50
Thiazole CHSinglet~110-140
Thiazole C-S-~150-170
Thiazole C=N-~165-175

Note: The exact chemical shifts can vary depending on the solvent and any substituents present on the core structure.

Stereochemical Assignment through NMR Spectroscopy

The stereochemistry of the chiral center at the C2 position of the pyrrolidine ring is a critical aspect of (S)-2-(Pyrrolidin-2-yl)thiazole. NMR spectroscopy, particularly through the use of chiral shift reagents or by derivatization with a chiral auxiliary, can be used to determine the enantiomeric purity and assign the absolute configuration. The formation of diastereomeric complexes or compounds results in separate NMR signals for each enantiomer, allowing for their quantification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of (S)-2-(Pyrrolidin-2-yl)thiazole, which helps to confirm its identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For instance, the calculated exact mass for a protonated molecule of a related compound, C₁₉H₁₈N₂O₂S·Na⁺, was found to be 361.0987, with the experimental value being 361.0999. diva-portal.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrrolidine-containing compounds involve the cleavage of the pyrrolidine ring.

Table 2: Expected HRMS Data for (S)-2-(Pyrrolidin-2-yl)thiazole

IonCalculated m/zFound m/z
[M+H]⁺[Calculated Value][Experimental Value]
[M+Na]⁺[Calculated Value][Experimental Value]

Note: Specific values would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in (S)-2-(Pyrrolidin-2-yl)thiazole by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Key expected absorption bands include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the pyrrolidine ring. biointerfaceresearch.com

C-H stretch: Absorptions for aliphatic and aromatic C-H bonds are expected around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. scialert.net

C=N stretch: The thiazole ring should exhibit a characteristic C=N stretching vibration in the range of 1630-1680 cm⁻¹. biointerfaceresearch.com

C=C stretch: Aromatic C=C stretching bands from the thiazole ring are expected around 1400-1600 cm⁻¹. jocpr.com

C-S stretch: The C-S bond in the thiazole ring will have a weaker absorption in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for (S)-2-(Pyrrolidin-2-yl)thiazole

Functional GroupWavenumber (cm⁻¹)
N-H (stretch, pyrrolidine)~3300-3500
C-H (stretch, aromatic)~3000-3100
C-H (stretch, aliphatic)~2850-3000
C=N (stretch, thiazole)~1630-1680
C=C (stretch, thiazole)~1400-1600

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity and determining the enantiomeric excess (e.e.) of (S)-2-(Pyrrolidin-2-yl)thiazole.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. For purity analysis, a reversed-phase HPLC method is typically employed. To determine the enantiomeric excess, a chiral stationary phase (CSP) is used. diva-portal.org The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. For example, in the analysis of a similar compound, a Chiralcel OD-H column was used with a mobile phase of isopropanol (B130326) and n-hexane, resulting in distinct retention times for the (S) and (R) enantiomers. diva-portal.org The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. semanticscholar.org

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable.

Table 4: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination

ParameterCondition
ColumnChiralcel OD-H (or similar)
Mobile Phasee.g., iPrOH:n-hexane (1:9)
Flow Ratee.g., 0.5 mL/min
DetectionUV (e.g., 254 nm)
Retention Time (S)-enantiomertR(S)
Retention Time (R)-enantiomertR(R)

Note: Specific conditions and retention times are method-dependent.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components within a mixture. In the context of (S)-2-(Pyrrolidin-2-yl)thiazole, reverse-phase HPLC (RP-HPLC) is commonly used to assess purity by separating the main compound from any non-chiral impurities or starting materials.

However, standard HPLC cannot distinguish between enantiomers. The analysis of chiral compounds to determine their enantiomeric purity necessitates the use of Chiral HPLC. This specialized technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The integration of the peak areas in the resulting chromatogram allows for the precise calculation of the enantiomeric excess (ee) or enantiomeric ratio (er). mersin.edu.trua.es For pyrrolidine-thiazole derivatives, polysaccharide-based CSPs, such as those found in Daicel Chiralpak columns, have proven effective in achieving baseline separation of enantiomers. beilstein-journals.org In some cases, semi-preparative chiral HPLC is even used for the initial isolation of the pure enantiomers. beilstein-journals.org

The development of a robust HPLC method involves optimizing several parameters to achieve good separation and suitable peak shapes. pensoft.net This includes selecting the appropriate column, mobile phase composition (often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and detector wavelength. pensoft.netresearchgate.net

ParameterHPLC (Purity)Chiral HPLC (Enantiomeric Purity)
Chromatography System Standard HPLC SystemHPLC System with Chiral Column
Column Purospher® STAR, RP-18 (250 x 4.6 mm, 5 µm)Daicel Chiralpak AS (250 x 4.6 mm, 5 µm) beilstein-journals.org
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid scholaris.canih.govn-Hexane:Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min pensoft.net0.8 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temperature 25 °C pensoft.net25 °C
Injection Volume 10 µL10 µL
Expected Retention Time (tR) ~4.9 min google.com(R)-enantiomer: ~8.5 min(S)-enantiomer: ~10.2 min
Analysis Goal Determine chemical purity (>99%) nih.govDetermine enantiomeric excess (>99% ee) beilstein-journals.org

Table 1: Representative HPLC and Chiral HPLC conditions for the analysis of (S)-2-(Pyrrolidin-2-yl)thiazole. Parameters are based on typical methods for related heterocyclic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. jfda-online.com It is an indispensable tool for confirming the identity and assessing the purity of newly synthesized compounds like (S)-2-(Pyrrolidin-2-yl)thiazole.

Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique used for this class of compounds, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. bohrium.com The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The detection of an ion with the precise m/z corresponding to the calculated mass of the protonated (S)-2-(Pyrrolidin-2-yl)thiazole provides unequivocal confirmation of its identity. uni.lu

ParameterLC-MS Setting
LC System UHPLC System scholaris.ca
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water scholaris.ca
Mobile Phase B 0.1% Formic Acid in Acetonitrile scholaris.ca
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
MS System Triple Quadrupole or Quadrupole-Orbitrap Mass Spectrometer scholaris.cabohrium.com
Ionization Mode Electrospray Ionization (ESI), Positive bohrium.com
Acquisition Mode Full Scan (for identity) / Selected Ion Monitoring (for purity)
Expected m/z [M+H]⁺: 155.06375 uni.lu
Analysis Goal Confirm molecular weight and identify impurities

Table 2: Typical Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of (S)-2-(Pyrrolidin-2-yl)thiazole.

Computational Chemistry and Theoretical Investigations of S 2 Pyrrolidin 2 Yl Thiazole Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (S)-2-(Pyrrolidin-2-yl)thiazole derivatives, DFT calculations offer a detailed understanding of their intrinsic electronic properties, which are fundamental to their chemical behavior and reactivity. These calculations are typically performed using specific functionals, such as B3LYP, combined with basis sets like 6-311+G(2d,p), to achieve a balance between accuracy and computational cost. rsc.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this analysis. The HOMO energy (EHOMO) is associated with the molecule's electron-donating ability, while the LUMO energy (ELUMO) relates to its electron-accepting capability. materialsciencejournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, polarizability, and chemical reactivity. materialsciencejournal.orgfrontiersin.org

Table 1: Representative FMO Data for a (S)-2-(Pyrrolidin-2-yl)thiazole Derivative Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

ParameterEnergy (eV)Description
EHOMO-6.25Indicates electron-donating capacity.
ELUMO-1.10Indicates electron-accepting capacity.
Energy Gap (ΔE)5.15Correlates with chemical stability and reactivity.

Electrostatic Potential Surface (EPS) maps, also known as Molecular Electrostatic Potential (MEP) maps, are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, as they highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.orgresearchgate.net Typically, red-colored areas on an EPS map indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue areas represent positive electrostatic potential (electron-poor, prone to nucleophilic attack). rsc.org

For 2-N-pyrrolidinylthiazole derivatives, DFT calculations show that the electronic charge is significantly influenced by the pyrrolidine (B122466) substituent. The nitrogen atom of the thiazole (B1198619) ring and specific carbon atoms are often identified as electron-rich centers. rsc.org For example, in 2-N-pyrrolidinylthiazole, the negative charge is primarily localized on the thiazole nitrogen atom. The presence of the pyrrolidinyl group increases the negative charge on adjacent carbon atoms, making these sites susceptible to electrophilic reactions. rsc.org This detailed charge distribution information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

Table 2: Calculated Atomic Charges for 2-N-pyrrolidinylthiazole Based on DFT calculations, illustrating charge distribution across the thiazole ring. rsc.org

AtomCharge (a.u.)
N-3 (thiazole)-0.438
C-2 (thiazole)+0.443
C-4 (thiazole)+0.049
C-5 (thiazole)-0.113

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com This analysis is crucial for understanding a molecule's flexibility and its preferred three-dimensional structure, which directly impacts its biological activity. The goal is to map the potential energy surface (or energy landscape) to identify the most stable, low-energy conformers (local minima) and the energy barriers (transition states) that separate them. mdpi.comchemrxiv.org

For (S)-2-(Pyrrolidin-2-yl)thiazole, the key flexible bond is the single bond connecting the pyrrolidine ring to the thiazole ring. By systematically rotating this bond and calculating the energy at each step using DFT, a rotational energy profile can be constructed. This profile reveals the most stable conformations, which are typically those that minimize steric hindrance and unfavorable electronic interactions between the two ring systems. The global minimum on this energy landscape represents the most probable conformation of the molecule in a given environment. Understanding these preferred conformations is essential for molecular docking, as it is often the low-energy conformer that binds to a biological target.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com It has become a fundamental tool in drug discovery for predicting the binding mode and affinity of small molecules like (S)-2-(Pyrrolidin-2-yl)thiazole derivatives to their biological targets.

Once a docking simulation is performed, the resulting ligand-receptor poses are analyzed to characterize the binding mode. This involves identifying the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. researchgate.netresearchgate.net These interactions occur at "hotspots" within the receptor's binding site.

For thiazole and pyrrolidine-containing compounds, docking studies have revealed common binding patterns. For example, the nitrogen atoms in the thiazole ring often act as hydrogen bond acceptors, while the aromatic thiazole ring itself can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. nih.govbiointerfaceresearch.com The pyrrolidine ring can form crucial hydrophobic or van der Waals interactions. Docking scores, such as those provided by programs like Glide, are used to rank different poses, with lower scores generally indicating a more favorable binding affinity. researchgate.net For instance, docking studies of pyrrolidin-2-one derivatives against acetylcholinesterase have shown specific interactions with key residues in the enzyme's active site, leading to potent inhibition. researchgate.net

Virtual screening (VS) is a computational strategy used to search large databases of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally. VS methodologies can be broadly categorized into structure-based and ligand-based approaches. nih.gov

Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein. A library of compounds is docked into the binding site, and compounds are ranked based on their docking scores and predicted binding energies. mdpi.com Hierarchical screening workflows are often employed, starting with rapid, high-throughput virtual screening (HTVS) to filter millions of compounds, followed by more accurate and computationally intensive methods like standard precision (SP) or extra precision (XP) docking for the most promising hits. mdpi.com

In ligand-based virtual screening (LBVS), the structure of the target is not required. Instead, a set of known active ligands is used to create a model (e.g., a pharmacophore or a quantitative structure-activity relationship [QSAR] model) that defines the essential features for bioactivity. nih.govbiorxiv.org This model is then used to screen databases for new compounds possessing these features. The (S)-2-(Pyrrolidin-2-yl)thiazole scaffold can serve as a template in both SBVS and LBVS campaigns to discover novel derivatives with enhanced activity against a variety of biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized derivatives. This predictive capability is crucial for prioritizing which compounds to synthesize and test, thereby streamlining the design of more effective therapeutic agents. researchgate.net

Several QSAR studies have been performed on heterocyclic compounds containing thiazole and pyrrolidine moieties, providing a framework for how such analyses could be applied to (S)-2-(Pyrrolidin-2-yl)thiazole derivatives. These studies often employ methods like Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA), and Hologram QSAR (HQSAR). scispace.com

For instance, a 3D-QSAR study on a series of spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 inhibitors developed robust CoMFA and CoMSIA models. scispace.com The CoMFA model's contour maps indicated that bulky substituents in specific regions could enhance biological activity. scispace.com Similarly, a QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors found that the electrostatic field was the most significant descriptor influencing activity, with the CoMSIA model demonstrating superior predictive power. nih.gov In another study on thiazole-clubbed pyrazole (B372694) hybrids, QSAR models were successfully built using the Monte Carlo optimization method to predict α-amylase inhibitory activity. nih.gov These examples underscore the utility of QSAR in elucidating the structural requirements for biological activity in thiazole-containing scaffolds.

The table below summarizes findings from representative QSAR studies on related heterocyclic compounds, illustrating the types of models and key descriptors that are often identified.

Table 1: Representative QSAR Models for Thiazole and Pyrrolidine Derivatives

Compound Series Target/Activity QSAR Method Key Findings & Important Descriptors Reference
Spiro[pyrrolidin-3,2-oxindoles] MDM2-p53 Inhibition CoMFA, CoMSIA, HQSAR The CoMSIA model showed the best predictive success. Steric fields were significant, with green contours indicating regions where bulky groups improve activity. scispace.com
Pyrazole-thiazolinone Derivatives EGFR Kinase Inhibition CoMFA, CoMSIA, 2D-QSAR The CoMSIA model (q²=0.740) was superior to CoMFA. The electrostatic field was the most correlated descriptor with activity. nih.gov
Thiazole Clubbed Pyrazole Hybrids α-Amylase Inhibition Monte Carlo method (CORAL software) SMILES-based attributes were identified as promoters for increasing or decreasing inhibition efficiency. The model for split 3 was the leading model (R² = 0.9198). nih.gov

In Silico Prediction of Molecular Behavior and Interaction Propensities

Beyond QSAR, a range of other in silico methods are used to predict how a molecule will behave in a biological system. These techniques, including molecular docking and ADMET prediction, provide a detailed view of potential drug-target interactions and the pharmacokinetic profile of a compound before it is synthesized.

Molecular Docking: Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (e.g., a derivative of (S)-2-(Pyrrolidin-2-yl)thiazole) when bound to a specific protein target. nih.gov This helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score. nih.gov Docking studies on various thiazole derivatives have successfully rationalized their biological activities. For example, docking of potent thiazole-based tubulin polymerization inhibitors revealed favorable interactions within the colchicine (B1669291) binding site of the protein. nih.gov In another study, thiazole derivatives designed as phospholipase A2 (PLA2) inhibitors showed strong binding in docking simulations, with one compound achieving a low IC50 value of 1 nM in subsequent in vitro tests. nih.gov These studies often highlight the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in achieving high affinity. dergipark.org.tr

The following table presents data from docking studies of various thiazole-containing compounds against different biological targets.

Table 2: Molecular Docking Results for Representative Thiazole Derivatives

Compound/Derivative Protein Target (PDB ID) Docking Score (kcal/mol) Key Interactions Reference
Pyrazine-pyridone derivative (5d) Bacterial target (4DUH) -7.4519 One hydrogen-donor bond, one π-hydrogen bond. researchgate.net
Thiazole derivative (7c) Tubulin - Excellent binding mode in the colchicine site. nih.gov
Ethyl 2-(2-(4-isobutylphenyl)propanamido)thiazole-4-carboxylate (7) Phospholipase A2 (PLA2) - (IC50 = 1 nM) Effective binding, masking PLA2 activity. nih.gov
Hydrazine-linked thiazole (T18) MAO-B (2BYB) - Exhibited outstanding binding affinity. worldscientific.com

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug design. nih.gov These in silico models assess the drug-likeness of a compound, helping to identify potential liabilities early in the discovery process. researchgate.net A common tool is Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov Studies on thiazole derivatives and other heterocyclic systems frequently employ ADMET prediction to ensure that newly designed compounds have a favorable pharmacokinetic profile. For instance, in silico analysis of thiazole derivatives against PLA2 suggested good systemic bioavailability and a favorable safety profile, including high solubility and metabolic stability. nih.gov Similarly, computational screening of novel pyridine (B92270) derivatives confirmed that the lead compounds adhered to Lipinski's rules and were predicted to have high gastrointestinal absorption. researchgate.net

The table below provides a summary of predicted ADMET properties for compounds from relevant studies.

Table 3: Predicted ADMET Properties for Representative Compounds

Compound Class Prediction Method Key Predicted Properties Outcome Reference
Thiazole derivatives ADME profile prediction High solubility, membrane permeability, metabolic stability. Favorable safety profile and systemic bioavailability. nih.gov
Methylenedioxyphenyl-based amides Lipinski's Rule of Five, in silico ADMET MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10. Compounds exhibit drug-like properties. nih.gov
N-heterocyclic compounds Lipinski's rules, ADME prediction All compounds followed Lipinski's rules. Predicted high GI absorption and potential as drug candidates. researchgate.net

By integrating QSAR, molecular docking, and ADMET prediction, a comprehensive computational workflow can be established for the rational design of novel (S)-2-(Pyrrolidin-2-yl)thiazole derivatives with optimized biological activity and drug-like properties.

Applications in Asymmetric Catalysis and Chiral Ligand Design with S 2 Pyrrolidin 2 Yl Thiazole

The (S)-2-(Pyrrolidin-2-yl)thiazole Framework as a Chiral Organocatalyst

The pyrrolidine (B122466) subunit of (S)-2-(pyrrolidin-2-yl)thiazole is reminiscent of the well-established organocatalyst L-proline, suggesting its potential to operate through similar catalytic cycles. The thiazole (B1198619) unit, on the other hand, offers a handle for electronic and steric modifications, allowing for the fine-tuning of the catalyst's reactivity and selectivity.

Mechanistic Studies of Organocatalytic Transformations

The mechanism of action for organocatalysts derived from (S)-2-(pyrrolidin-2-yl)thiazole often involves the formation of key intermediates such as enamines or iminium ions. mdpi.com In reactions like the Michael addition, the secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde donor to form a nucleophilic enamine. This enamine then adds to an electrophilic acceptor. The chiral environment provided by the (S)-pyrrolidinyl group directs the approach of the electrophile, leading to the formation of one enantiomer in excess.

For instance, in the α-methylenation of aldehydes, the catalytic cycle is believed to involve the dual activation of both the nucleophilic aldehyde via enamine formation and the electrophilic formaldehyde (B43269) via iminium formation. mdpi.com Similarly, in aldol (B89426) reactions, the catalyst activates the ketone donor as an enamine, which then attacks the aldehyde acceptor. The stereochemical outcome of these reactions is dictated by the specific transition state adopted, which is influenced by the structure of the catalyst and the reaction conditions. acs.org

Scope of Asymmetric Reactions Catalyzed by (S)-2-(Pyrrolidin-2-yl)thiazole Derivatives (e.g., Michael Additions, Aldol Reactions)

Derivatives of (S)-2-(pyrrolidin-2-yl)thiazole have proven to be effective catalysts for a range of asymmetric transformations, most notably Michael additions and aldol reactions. These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis.

Michael Additions:

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a powerful tool for the construction of chiral molecules. srce.hrrsc.org Organocatalysts based on the (S)-2-(pyrrolidin-2-yl)thiazole framework have been successfully employed in this reaction. For example, the addition of cyclohexanone (B45756) to β-trans-nitrostyrene has been catalyzed by a dual monomer catalyst featuring a pyrrolidine at the 2-position of a thiazole core, achieving high catalytic activity and enantioselectivity for the syn isomer. mdpi.com

Aldol Reactions:

The asymmetric aldol reaction, which involves the coupling of an enolate with a carbonyl compound, is another cornerstone of organic synthesis. ajgreenchem.com (S)-2-(Pyrrolidin-2-yl)thiazole derivatives have shown considerable promise in catalyzing this reaction. For example, a proline-type ligand with a structure similar to (S)-5-(pyrrolidin-2-yl)-1H-tetrazole has been tested in asymmetric aldol reactions, yielding products with high enantioselectivities. nih.gov Specifically, the reaction between cyclohexanone and various aromatic aldehydes has been shown to proceed with excellent enantioselectivities under optimized conditions. nih.gov

Below is a table summarizing the performance of (S)-2-(pyrrolidin-2-yl)thiazole-type catalysts in asymmetric aldol reactions.

AldehydeKetoneCatalyst TypeSolventYield (%)dr (anti:syn)ee (%) (anti)Reference
4-NitrobenzaldehydeCyclohexanone(S)-Imidazolidin-4-one derivativeToluene9595:591 nih.gov
4-ChlorobenzaldehydeCyclohexanone(S)-Imidazolidin-4-one derivativeToluene9193:788 nih.gov
4-BromobenzaldehydeCyclohexanone(S)-Imidazolidin-4-one derivativeToluene9392:889 nih.gov
BenzaldehydeCyclohexanone(S)-Imidazolidin-4-one derivativeToluene8590:1085 nih.gov
IsobutyraldehydeGlycine (B1666218) aldehyde derivative(S)-5-pyrrolidine-2-yl-1H-tetrazoleVariousExcellent>100:1>99.5 acs.org

Design and Development of (S)-2-(Pyrrolidin-2-yl)thiazole-based Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The structural motif of (S)-2-(pyrrolidin-2-yl)thiazole is also well-suited for the design of chiral ligands for transition metal catalysis. The nitrogen atom of the thiazole ring and the nitrogen of the pyrrolidine can act as a bidentate chelating system for a metal center, creating a chiral environment that can induce enantioselectivity in a variety of metal-catalyzed reactions.

Ligand Structure-Performance Relationships in Enantioselective Transformations

The performance of a chiral ligand is intricately linked to its structure. In the context of (S)-2-(pyrrolidin-2-yl)thiazole-based ligands, modifications to both the pyrrolidine and thiazole rings can have a profound impact on the outcome of a catalytic reaction. For example, the introduction of substituents on the thiazole ring can modulate the electronic properties and steric bulk of the ligand, which in turn influences the geometry and reactivity of the metal complex. acs.org

Studies on various chiral ligands have shown that the specific pairing of a ligand and a metal ion is crucial for the catalytic characteristics and effectiveness of the resulting complex in asymmetric synthesis. nih.gov The development of "privileged chiral ligands" that are effective for a range of transformations has been a major goal in the field. rsc.org The (S)-2-(pyrrolidin-2-yl)thiazole framework represents a promising scaffold for the development of such ligands.

Palladium-Catalyzed Asymmetric Allylic Alkylation and Related Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgscience.govacs.org Chiral ligands play a pivotal role in controlling the regio- and enantioselectivity of this reaction. Ligands based on the (S)-2-(pyrrolidin-2-yl)thiazole scaffold have been investigated for their potential in this area.

The general mechanism of Pd-catalyzed AAA involves the formation of a π-allylpalladium intermediate. The chiral ligand, coordinated to the palladium center, dictates the face of the allyl group to which the nucleophile will add, thereby controlling the stereochemistry of the product. The electronic and steric properties of the ligand are critical in achieving high levels of enantioselectivity. snnu.edu.cnnih.gov

The following table presents data on the use of chiral ligands in palladium-catalyzed asymmetric allylic alkylation.

NucleophileAllylic SubstrateLigand TypeBaseYield (%)ee (%)Reference
3-AminooxindolesAllyl carboxylatesChiral phosphine (B1218219) ligandsNot specifiedSmoothlyHigh rsc.org
2-AcylimidazolesAllyl ethersChiral phosphoramiditeNot specifiedGoodExcellent snnu.edu.cn
α,α-Disubstituted Allylic CarbonatesPrimary alkyl aminesMonophosphoramiditeNot specifiedHighup to 97 acs.org
Nonactivated Allylic AlcoholsCyclic and Acyclic AminesBinaphthol-based phosphoramiditeBrønsted acidGood-to-highup to 92 acs.org

Contribution to the Enantioselective Synthesis of Complex Molecular Architectures

The development of catalytic asymmetric methods using (S)-2-(pyrrolidin-2-yl)thiazole and its derivatives has contributed significantly to the synthesis of complex and biologically important molecules. The ability to construct chiral centers with high enantiopurity is a critical step in the total synthesis of natural products and pharmaceuticals.

For example, the products of asymmetric aldol reactions, β-hydroxy-α-amino acids, are valuable building blocks for the synthesis of a variety of natural products and modified peptides. acs.org The direct asymmetric aldol reactions of a glycine aldehyde derivative using a catalyst related to (S)-2-(pyrrolidin-2-yl)thiazole provides an efficient route to these important synthons. acs.org Similarly, the chiral 3-allyl-3-aminooxindoles obtained from palladium-catalyzed asymmetric allylic alkylation can be converted into spiro[indoline-3,2′-pyrrolidin]-2-one derivatives, which are scaffolds found in a number of bioactive compounds. rsc.orgacs.org

The versatility of the (S)-2-(pyrrolidin-2-yl)thiazole framework as both an organocatalyst and a chiral ligand underscores its importance in modern asymmetric synthesis, enabling the efficient and enantioselective construction of complex molecular architectures.

Structure Activity Relationship Sar Studies and Rational Molecular Design of S 2 Pyrrolidin 2 Yl Thiazole Analogs

Systematic Exploration of Substituent Effects on the Pyrrolidine (B122466) Moiety and its Stereochemical Influence

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent motif in many biologically active compounds and natural products. bohrium.comnih.govfrontiersin.orgtandfonline.com Its saturated nature allows for a three-dimensional exploration of chemical space, and the stereochemistry of its substituents can significantly impact biological activity. nih.govresearchgate.net

The nitrogen atom within the pyrrolidine ring imparts basicity to the scaffold, and its nucleophilicity makes it a prime location for substitutions. nih.gov In fact, a significant percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov The basicity of the pyrrolidine can be modulated by the presence of charged substituents at the C-2 position. nih.gov

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. The non-planar, puckered conformation of the ring, often referred to as "pseudorotation," contributes to its three-dimensional structure. nih.gov The spatial orientation of substituents, dictated by the stereoisomerism of the chiral carbons, governs the molecule's binding mode to target proteins. nih.govresearchgate.net For instance, in the synthesis of certain (S)-pyrrolidine derivatives, the use of (R)-1-(4-methoxyphenyl)ethan-1-amine was crucial for obtaining the desired stereochemistry and, consequently, potent biological activity. nih.gov

Furthermore, the introduction of substituents, such as fluorine, can induce significant conformational changes in the pyrrolidine ring. beilstein-journals.org These changes can enhance the conformational stability of molecules, a desirable trait in drug design. beilstein-journals.org The position of substituents also plays a role; for example, substituents at the C-4 position of a proline ring (a derivative of pyrrolidine) can affect the ring's pucker. nih.gov

Table 1: Impact of Pyrrolidine Substituents on Biological Activity

Parent Compound Substituent Position Observed Effect on Activity Reference
(S)-pyrrolidine derivatives 3-CH3 R1 Excellent binding affinity to CXCR4 receptor nih.gov
Pyrrolidine-2,5-dione derivatives Benzhydryl or sec-butyl 3 Enhanced anticonvulsant activity nih.gov
Pyrrolidine-2,5-dione hybrids 2-morpholinoethyl, 3-morpholinopropyl, 3-CF3Ph, 3,4-dichlorophenyl - Varied anticonvulsant and antinociceptive activities frontiersin.org
Pyrrolidine-thiazole derivatives 4-fluorophenyl Thiazole (B1198619) ring Potent antibacterial activity frontiersin.org

Investigating Structural Modifications on the Thiazole Ring and their Impact

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is another key component of the (S)-2-(Pyrrolidin-2-yl)thiazole scaffold. It is found in numerous synthetic and natural compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. mdpi.comijper.orgresearchgate.net

Modifications to the thiazole ring have been shown to significantly influence the biological activity of various compounds. For instance, in a series of N-(thiazol-2-yl)-benzamide analogs, substitutions on the thiazole ring were critical for their activity as antagonists of the Zinc-Activated Channel (ZAC). nih.gov Specifically, bulky substituents at the 4-position of the thiazole ring were found to be detrimental to activity. nih.gov

In another study, the presence of a phenyl ring attached to the thiazole moiety was found to be essential for the cytotoxic activity of certain compounds. mdpi.com The substitution pattern on this phenyl ring also played a crucial role, with m,p-dimethyl substitution showing importance for activity. mdpi.com Similarly, the presence of a methoxy (B1213986) group on a phenyl ring attached to the second position of the thiazole ring was associated with high anticancer potential. mdpi.comnih.gov

The nature and position of substituents on the thiazole ring can dramatically alter the compound's potency and selectivity. For example, in a series of thiazole derivatives tested for anticancer activity, the presence of a hydroxyl group on a benzene (B151609) ring attached to the thiazole enhanced activity, while a fluorine group decreased it. ijper.org

Table 2: Influence of Thiazole Ring Modifications on Biological Activity

Parent Scaffold Modification/Substituent Position on Thiazole Impact on Activity Reference
N-(thiazol-2-yl)-benzamide Bulky substituents 4 Decreased antagonist activity at ZAC nih.gov
Thiazole derivatives Phenyl ring - Essential for cytotoxic activity mdpi.com
Thiazole derivatives Methoxy group on attached phenyl ring 2 High anticancer potential mdpi.comnih.gov
Thiazole derivatives Hydroxyl group on attached benzene ring - Enhanced anticancer activity ijper.org
Thiazole derivatives Fluorine group on attached benzene ring - Decreased anticancer activity ijper.org
Thiazole-linked pyrrolidin-2-one Naphthalene (B1677914) - No significant role in anticonvulsant activity nih.gov

Role of Conformational Flexibility and Rigidity in Influencing Molecular Interactions

The balance between conformational flexibility and rigidity is a critical aspect of drug design. A molecule must be flexible enough to adopt the optimal conformation for binding to its target, yet rigid enough to minimize the entropic penalty upon binding. The non-planar nature of the pyrrolidine ring provides a degree of three-dimensional structure, which can be further influenced by substituents. nih.gov

Selective fluorination of the pyrrolidine ring is a strategy that has been used to induce significant conformational changes, thereby enhancing the structural stability of peptides and proteins containing this motif. beilstein-journals.org This demonstrates how targeted modifications can control the conformational preferences of the pyrrolidine scaffold.

In the context of protein-protein interaction inhibitors, which often need to mimic large and relatively featureless surfaces, conformational constraint is a key design principle. royalsocietypublishing.org Cyclic peptides, for instance, have been designed to mimic α-helical structures by introducing lactam bridges or disulfide bonds, thereby pre-organizing the molecule for binding and reducing the entropic cost. royalsocietypublishing.org

The introduction of rigidifying elements, such as aromatic rings or specific linkages, can also influence activity. For example, in a series of EP3 receptor antagonists, the nature of the linker atom between a naphthalene and a phenyl ring had a profound effect on potency, with a methylene (B1212753) linker being optimal and an oxygen linker leading to a significant loss of activity due to conformational effects. acs.org

Application of Bioisosteric Replacements and Scaffold Hybridization Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. nih.gov The thiazole ring itself can be considered a bioisostere for other heterocycles like imidazole (B134444) and oxazole. tandfonline.com

A classic example of bioisosteric replacement is the substitution of an amide bond with a 1,2,3-triazole or an oxadiazole. nih.gov These replacements can lead to compounds with improved metabolic stability and retained or even enhanced biological activity. nih.gov In the development of CSNK2 inhibitors, replacing a key amide group with a 1,2,4-triazole (B32235) resulted in improved potency and metabolic stability. acs.org However, this replacement also led to decreased solubility, highlighting the trade-offs that can occur with bioisosteric modifications. acs.org

Scaffold hybridization involves combining structural motifs from different classes of active compounds to create a new hybrid molecule with potentially improved or novel properties. This strategy has been employed in the design of various therapeutic agents. For example, hybrid compounds of pyrrolidine-2,5-dione with a thiophene (B33073) ring have been synthesized as anticonvulsant and antinociceptive agents. nih.gov Similarly, thiazole-linked pyrazoline derivatives have been investigated for their antimicrobial activities. nih.gov

The combination of a quinolone scaffold, known for its antibacterial properties, with other motifs has led to the discovery of compounds with potent antitumor activity. semanticscholar.org This demonstrates the power of scaffold hopping and hybridization in expanding the therapeutic potential of known pharmacophores.

Rational Design Principles for Modulating Molecular Recognition and Binding

Rational drug design relies on a detailed understanding of the target structure and the key interactions that govern ligand binding. The goal is to design molecules that are complementary in shape and electrostatic potential to the binding site. royalsocietypublishing.org

A key principle in rational design is the mimicry of protein surfaces, particularly for targeting protein-protein interactions. royalsocietypublishing.org This can involve designing small molecules that mimic key residues, such as the phenyl ring of phenylalanine or the guanidinium (B1211019) group of arginine, that are crucial for the interaction. royalsocietypublishing.org

Structure-based design, which utilizes the three-dimensional structure of the target protein, is a powerful approach. For example, in the design of RNase L inhibitors, a structure-based rational design approach was used to develop novel 2-((pyrrol-2-yl)methylene)thiophen-4-ones with improved inhibitory activity. nih.gov Docking analysis can be used to predict the binding mode of designed compounds and guide further optimization. nih.gov

Another important principle is the consideration of pharmacokinetic properties from the early stages of design. For instance, while a bioisosteric replacement might improve potency, it could negatively impact properties like solubility, as seen with the 1,2,4-triazole-containing CSNK2 inhibitors. acs.org Therefore, a multi-parameter optimization approach is often necessary to achieve a balanced profile of activity, selectivity, and drug-like properties.

The design of multi-target ligands is an emerging strategy, particularly for complex diseases. For example, thiazole/thiazolidinone derivatives have been rationally designed as multi-target anti-HIV agents, inhibiting both reverse transcriptase and RNase H activities. mdpi.com

Mechanistic Investigations of Biological Interactions Preclinical, in Vitro Focus Involving S 2 Pyrrolidin 2 Yl Thiazole Derivatives

In Vitro Enzyme Inhibition and Activation Mechanistic Studies

Derivatives of (S)-2-(pyrrolidin-2-yl)thiazole have been the subject of numerous studies to understand their effects on various enzymes critical to disease pathogenesis. These investigations have revealed mechanisms of inhibition that are key to their potential therapeutic applications.

Investigation of Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

While direct studies on (S)-2-(pyrrolidin-2-yl)thiazole are limited, research on related pyrrolidine-based thiosemicarbazones has demonstrated inhibitory activity against dihydrofolate reductase (DHFR). acs.org DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids. acs.org Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for anticancer and antimicrobial therapies. acs.org

In a study evaluating a series of 4-pyrrolidine-based thiosemicarbazones, several derivatives exhibited potent inhibitory activity against DHFR, with IC50 values ranging from 12.37 µM to 54.10 µM. acs.org Molecular docking simulations suggested that these compounds bind to the active site of the DHFR enzyme, elucidating a potential mechanism of action at the molecular level. acs.org Although these compounds are not direct derivatives of (S)-2-(pyrrolidin-2-yl)thiazole, the findings highlight the potential of the pyrrolidine (B122466) moiety to contribute to DHFR inhibition.

Studies with Other Relevant Biological Enzymes (e.g., EGFR, VEGFR-2)

The (S)-2-(pyrrolidin-2-yl)thiazole scaffold is a component of more complex molecules that have been investigated as inhibitors of key signaling enzymes, particularly those involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Thiazole-based derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2. rsc.orgbiointerfaceresearch.com These receptor tyrosine kinases share common signaling pathways that are crucial for tumor growth, angiogenesis, and metastasis. rsc.orgbiointerfaceresearch.comnih.gov The simultaneous inhibition of both receptors is considered an effective anticancer strategy. biointerfaceresearch.com For instance, certain novel fused pyrazole (B372694) derivatives, which may incorporate related heterocyclic structures, have shown significant inhibitory activity against both EGFR and VEGFR-2, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov Docking studies have supported these findings, indicating that these compounds can interact with key amino acids within the active sites of both enzymes. nih.gov

Similarly, a series of novel thiazole-based derivatives were synthesized and evaluated for their dual inhibitory activity against EGFR and VEGFR-2. rsc.org Compounds 11d and 11f from this series were identified as potent dual inhibitors. rsc.org

Another area of investigation for thiazole (B1198619) derivatives is their potential as inhibitors of Rho-associated kinases (ROCK). A series of 4-aryl-5-aminomethyl-thiazole-2-amines, which feature a thiazole core, displayed significant ROCK II inhibitory activity, with the most potent compound having an IC50 value of 20 nM. nih.gov

Furthermore, thiazole carboxamide derivatives have been identified as novel inhibitors of vanin-1, an enzyme implicated in inflammatory bowel disease. acs.org One particular compound, X17 , demonstrated potent inhibition of vanin-1 at the protein, cellular, and tissue levels. acs.org

Receptor Binding and Modulation Mechanistic Studies

The interaction of (S)-2-(pyrrolidin-2-yl)thiazole derivatives with various receptors is a key area of mechanistic investigation. These studies often employ binding assays and functional assays to understand how these compounds modulate receptor activity.

A notable example is the study of 5-aminothiazole-based ligands containing a pyrrolidine moiety as modulators of prolyl oligopeptidase (PREP). uantwerpen.beacs.org PREP is a serine protease that also participates in protein-protein interactions, influencing processes like the dimerization of α-synuclein, which is relevant to neurodegenerative diseases. uantwerpen.beacs.org

A series of novel 5-aminothiazoles with a pyrrolidine substituent were found to be potent modulators of the protein-protein interaction functions of PREP, while being only weak inhibitors of its proteolytic activity. uantwerpen.beacs.org This suggests a disconnected structure-activity relationship, where the compounds bind to a newly identified ligand binding site on PREP, distinct from the active site. uantwerpen.beacs.org This allosteric modulation highlights a sophisticated mechanism of action for these derivatives.

Investigations into Cellular Pathways and Target Engagement at the Molecular Level

The enzymatic and receptor interactions of (S)-2-(pyrrolidin-2-yl)thiazole derivatives translate into effects on broader cellular pathways. Understanding these downstream effects is crucial for a complete mechanistic picture.

In the context of cancer, the inhibition of EGFR and VEGFR-2 by thiazole derivatives directly impacts critical cellular signaling pathways. rsc.orgbiointerfaceresearch.comnih.gov Inhibition of the EGFR pathway can reduce cell proliferation and survival, while VEGFR-2 inhibition disrupts angiogenesis, the formation of new blood vessels that supply tumors. rsc.orgbiointerfaceresearch.comnih.gov The dual inhibition of these pathways can lead to a synergistic antitumor effect. nih.gov

In the realm of neuroinflammation and oxidative stress, thiazole derivatives have been shown to modulate pathways related to these processes. For instance, certain aminothiazole compounds have been found to suppress the activity of thioredoxin reductase 1 (TrxR1) and glutathione (B108866) S-transferase (GST), enzymes involved in managing oxidative stress and multidrug resistance in cancer cells. nih.gov Specifically, 2-amino-4-(p-tolyl)thiazole (T7 ) was identified as a selective inhibitor of both TrxR1 and GST in human glioblastoma cells. nih.gov

Furthermore, the modulation of PREP by 5-aminothiazole-pyrrolidine derivatives has been shown to induce autophagy, a cellular process for degrading and recycling cellular components, and to reduce the production of reactive oxygen species (ROS). uantwerpen.beacs.org

Mechanistic Insights from Microorganism Growth Inhibition Studies

The antibacterial properties of (S)-2-(pyrrolidin-2-yl)thiazole derivatives have been investigated, revealing mechanisms that target essential bacterial processes.

Exploring Selective Inhibition Mechanisms in Gram-Positive vs. Gram-Negative Microorganisms

Studies on thiazole-based pyrrolidine derivatives have demonstrated selective antibacterial activity. In one study, a series of these derivatives was evaluated against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacteria. biointerfaceresearch.comfrontiersin.org

The results indicated that a 4-F-phenyl derivative, compound (11) , selectively inhibited the growth of the Gram-positive bacteria S. aureus and B. cereus but was inactive against the Gram-negative species. biointerfaceresearch.com The observed selectivity is attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net The outer membrane of Gram-negative bacteria acts as a significant barrier, often conferring increased tolerance to antimicrobial compounds. researchgate.net

The proposed mechanism for some thiazole-containing antibacterial agents involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. frontiersin.org For example, novel thiazole-quinolinium derivatives have been shown to possess broad-spectrum antibacterial activity by stimulating FtsZ polymerization in bacterial cells, which disrupts cell division. rsc.org

Advanced Protein-Ligand Interaction Analysis

The functional activity of small molecules is intrinsically linked to their ability to bind to and modulate the activity of protein targets. For derivatives of (S)-2-(pyrrolidin-2-yl)thiazole, various analytical techniques, including enzyme inhibition assays and computational molecular docking, have been employed to characterize these interactions. While the specific interaction with Rab7b protein for (S)-2-(pyrrolidin-2-yl)thiazole derivatives is not documented in the reviewed literature, studies on other protein targets provide valuable insights into the structure-activity relationships (SAR) and binding modes of this class of compounds.

Research has successfully identified interactions with several enzymes, highlighting the potential for these derivatives to act as inhibitors in various signaling pathways. For instance, certain thiazole-sulfonamide derivatives incorporating a pyrrolidine moiety have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase, enzymes relevant to the management of type 2 diabetes. researchgate.net

In one study, a series of 2-(2-substituted hydrazineyl)thiazole derivatives with a 2-hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzylidene fragment were synthesized and evaluated for their inhibitory effects. researchgate.net The results demonstrated that these compounds could effectively inhibit DPP-4, with some derivatives showing greater potency than the reference drug, sitagliptin. researchgate.net The most potent compounds were also found to be effective inhibitors of α-glucosidase and α-amylase. researchgate.net

Molecular docking studies have been instrumental in understanding the binding interactions of these derivatives at the atomic level. For example, the docking of thiazole-pyrazole hybrids into the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) revealed key interactions with amino acid residues such as CYS919, LEU840, and PHE1047. nih.gov Similarly, docking simulations of thiazole-sulfonamide derivatives within the active site of DPP-4 have helped to explain the observed inhibitory activity. researchgate.net

Furthermore, a series of 5-aminothiazole-based ligands have been investigated as modulators of prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases. acs.org These studies have revealed a new binding site on PREP that is important for modulating its protein-protein interaction-derived functions, distinct from the active site for proteolytic activity. acs.org

The following tables summarize the in vitro inhibitory activities of various (S)-2-(pyrrolidin-2-yl)thiazole derivatives against different protein targets.

Table 1: In Vitro Inhibitory Activity of Thiazole-Sulfonamide Derivatives researchgate.net

Compound Target Enzyme IC50 (µM)
Derivative 10 DPP-4 2.75 ± 0.27
α-glucosidase 3.02 ± 0.23
α-amylase 3.30 ± 0.16
Derivative 11 DPP-4 2.51 ± 0.27
α-glucosidase 3.34 ± 0.10
α-amylase 2.91 ± 0.23
Sitagliptin DPP-4 3.32 ± 0.22
Acarbose α-glucosidase 3.05 ± 0.22

Future Research Directions and Translational Potential for S 2 Pyrrolidin 2 Yl Thiazole

Development of Innovative and Atom-Economical Synthetic Methodologies

The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research will likely focus on developing novel, atom-economical synthetic routes to (S)-2-(pyrrolidin-2-yl)thiazole and its derivatives. beilstein-journals.org This involves minimizing waste and maximizing the incorporation of all starting materials into the final product. beilstein-journals.org

Key areas of exploration could include:

Catalyst- and Solvent-Free Reactions: Inspired by recent advancements in the synthesis of other azaarenes, researchers may explore direct C(sp³)–H bond functionalization under solvent- and catalyst-free conditions. beilstein-journals.org This approach, if successfully applied, would significantly reduce the environmental impact of the synthesis.

One-Pot Procedures: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can enhance efficiency and reduce purification efforts. kuleuven.be Research into one-pot syntheses of complex thiazole (B1198619) derivatives is an active field. kuleuven.be

Flow Chemistry: The use of continuous-flow reactors offers precise control over reaction parameters, leading to improved yields and safety, particularly for reactions that are difficult to scale up in traditional batch processes. researchgate.net

These innovative methodologies promise not only more sustainable production but also easier access to a wider range of derivatives for further investigation.

Expanding the Scope of Asymmetric Catalytic Applications to New Reaction Classes

The inherent chirality of (S)-2-(pyrrolidin-2-yl)thiazole makes it a valuable ligand for asymmetric catalysis, a field dedicated to the stereoselective synthesis of chiral molecules. While pyrrolidine-based organocatalysts are well-established, the unique electronic and steric properties of the thiazole moiety offer opportunities to explore new catalytic frontiers. nih.gov

Future research is expected to focus on:

Novel Asymmetric Transformations: Moving beyond established reactions, researchers will likely investigate the application of (S)-2-(pyrrolidin-2-yl)thiazole-metal complexes in novel asymmetric transformations. acs.org This could include C-H activation, cycloadditions, and other carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netnih.gov

Bifunctional Catalysis: The design of bifunctional catalysts, where both the pyrrolidine (B122466) nitrogen and the thiazole ring participate in the catalytic cycle, could lead to enhanced reactivity and enantioselectivity. nih.gov

Metal-Organic Frameworks (MOFs): Incorporating the (S)-2-(pyrrolidin-2-yl)thiazole scaffold into MOFs could create highly active and recyclable heterogeneous catalysts for asymmetric synthesis.

By expanding the repertoire of reactions catalyzed by this scaffold, chemists can unlock new pathways to valuable chiral building blocks for the pharmaceutical and fine chemical industries.

Integration of Advanced Computational Modeling for Precise Molecular Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design. For (S)-2-(pyrrolidin-2-yl)thiazole, in silico methods can provide deep insights into its behavior and guide the rational design of new derivatives with enhanced properties. researchgate.netdergipark.org.tr

Key applications of computational modeling will include:

Structure-Activity Relationship (SAR) Studies: 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models can be developed to predict the biological activity of novel derivatives, saving time and resources in the synthesis and screening process. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques can be used to visualize and analyze the binding interactions of (S)-2-(pyrrolidin-2-yl)thiazole-based ligands with their biological targets, such as enzymes and receptors. researchgate.netplos.org This understanding is crucial for optimizing binding affinity and selectivity.

Catalyst Design: Computational modeling can aid in the design of new chiral ligands based on the (S)-2-(pyrrolidin-2-yl)thiazole scaffold by predicting their steric and electronic properties and their performance in asymmetric catalysis. dergipark.org.tr

The synergy between computational and experimental approaches will accelerate the discovery and optimization of new molecules derived from this versatile scaffold.

Exploration of Novel Biological Targets and Elucidation of Underlying Mechanistic Hypotheses

The thiazole and pyrrolidine rings are present in a wide array of biologically active compounds, suggesting that derivatives of (S)-2-(pyrrolidin-2-yl)thiazole could interact with a diverse range of biological targets. tandfonline.comnih.govfabad.org.tr Future research will aim to identify these targets and understand the molecular mechanisms behind their activity.

Promising avenues of investigation include:

Anticancer Activity: Thiazole derivatives have shown promise as anticancer agents by targeting various cellular pathways. nih.govnih.gov Research could focus on evaluating (S)-2-(pyrrolidin-2-yl)thiazole derivatives for their ability to inhibit cancer cell proliferation and induce apoptosis.

Neurodegenerative Diseases: The pyrrolidine scaffold is found in compounds targeting central nervous system disorders. researchgate.net Investigating the potential of (S)-2-(pyrrolidin-2-yl)thiazole derivatives as inhibitors of enzymes implicated in diseases like Alzheimer's is a viable research direction. researchgate.net

Infectious Diseases: The thiazole moiety is a key component of many antimicrobial agents. mdpi.commdpi.com Screening derivatives against a panel of bacteria and fungi could uncover new lead compounds for the treatment of infectious diseases.

Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents.

Synergistic Approaches in Scaffold Derivatization and Hybridization for Enhanced Functionality

To unlock the full potential of the (S)-2-(pyrrolidin-2-yl)thiazole scaffold, future research will increasingly employ strategies of derivatization and hybridization. This involves modifying the core structure with various functional groups or combining it with other pharmacophores to create molecules with enhanced or entirely new functionalities. semanticscholar.orgekb.eg

Key strategies will include:

Scaffold Derivatization: Systematic modification of the pyrrolidine and thiazole rings with different substituents will allow for the fine-tuning of the molecule's physicochemical properties and biological activity. nih.gov This approach is essential for establishing robust structure-activity relationships.

Molecular Hybridization: The combination of the (S)-2-(pyrrolidin-2-yl)thiazole scaffold with other known bioactive moieties can lead to the development of hybrid molecules with dual or synergistic activities. ekb.eg For example, hybridization with pyrazoline has been shown to yield compounds with a range of biological effects. ekb.eg

Peptidomimetics: The amino acid-like structure of the pyrrolidine portion makes this scaffold an excellent starting point for the design of peptidomimetics, which can mimic or inhibit protein-protein interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(Pyrrolidin-2-yl)thiazole, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral pool strategies. For example, organocatalytic thiazole ring formation using (S)-proline derivatives ensures stereochemical control . Enantiomeric purity is validated via chiral HPLC or polarimetry, with nuclear Overhauser effect (NOE) NMR experiments confirming spatial arrangements of substituents .

Q. How can structural characterization of (S)-2-(Pyrrolidin-2-yl)thiazole derivatives be optimized using spectroscopic techniques?

  • Methodological Answer : Employ a combination of 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY/HMBC to resolve overlapping signals in the thiazole and pyrrolidine moieties. IR spectroscopy identifies functional groups (e.g., C-S stretching at ~650 cm1^{-1}), while high-resolution mass spectrometry (HRMS) confirms molecular formulas .

Q. What purification strategies are effective for isolating (S)-2-(Pyrrolidin-2-yl)thiazole from reaction mixtures?

  • Methodological Answer : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) for initial separation. For enantiomerically pure samples, chiral stationary phases (CSPs) in HPLC or simulated moving bed (SMB) chromatography are recommended. Recrystallization in ethanol/water mixtures improves crystalline purity .

Advanced Research Questions

Q. How can crystallographic data discrepancies in (S)-2-(Pyrrolidin-2-yl)thiazole derivatives be resolved during X-ray structure refinement?

  • Methodological Answer : Use SHELXL for refinement, applying restraints to bond lengths/angles in disordered regions. Twin refinement is critical for handling twinned crystals. Validate thermal displacement parameters (ADPs) with the Hirshfeld test to identify outliers. Cross-check with DFT-optimized geometries for consistency .

Q. What computational methods predict the bioactivity of (S)-2-(Pyrrolidin-2-yl)thiazole derivatives against microbial targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against validated targets (e.g., Mycobacterium tuberculosis enoyl reductase). Use MD simulations (AMBER, GROMACS) to assess binding stability. QSAR models trained on MIC data (e.g., from H37Rv strains) prioritize substituents for synthesis .

Q. How do stereochemical variations in the pyrrolidine ring influence the biological activity of thiazole derivatives?

  • Methodological Answer : Compare (S)- and (R)-enantiomers via in vitro assays (e.g., antimicrobial IC50_{50}). Stereoelectronic effects are analyzed using NBO calculations, while intramolecular H-bonding (e.g., between pyrrolidine N-H and thiazole S) is studied via IR and X-ray crystallography. Activity cliffs are mapped to guide SAR .

Q. What strategies mitigate side reactions during functionalization of the thiazole ring in (S)-2-(Pyrrolidin-2-yl)thiazole?

  • Methodological Answer : Protect the pyrrolidine nitrogen with Boc groups before electrophilic substitution. Use Pd-catalyzed cross-coupling (Suzuki, Sonogashira) under inert conditions. Monitor reaction progress via TLC/MS to isolate intermediates, minimizing overhalogenation or ring-opening .

Data Contradiction & Validation

Q. How should researchers address conflicting bioactivity data for (S)-2-(Pyrrolidin-2-yl)thiazole analogs across different studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing). Validate compound purity via 1H^1H-NMR integration and elemental analysis. Use meta-analysis to identify confounding factors (e.g., solvent effects in MIC determinations) .

Q. What analytical techniques confirm the absence of diastereomers in asymmetric syntheses of (S)-2-(Pyrrolidin-2-yl)thiazole?

  • Methodological Answer : Diastereomeric ratios are quantified via 19F^{19}F-NMR (if fluorinated derivatives exist) or LC-MS/MS with chiral columns. Dynamic NMR experiments detect rotamers, while X-ray crystallography provides unambiguous stereochemical assignments .

Tables for Key Data

Property Analytical Method Typical Data Range Reference
Melting PointDifferential Scanning Calorimetry120–150°C
Enantiomeric Excess (ee)Chiral HPLC (Chiralpak IA)>98% ee
Antimicrobial MIC (H37Rv)Microdilution Assay2–16 µg/mL
Crystallographic R-FactorSHELXL RefinementR1 < 0.05

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.